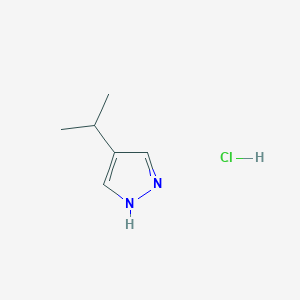

4-Isopropyl-1H-pyrazole hydrochloride

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole derivatives are of immense interest in contemporary chemical research primarily due to their wide spectrum of biological activities. orientjchem.orgglobalresearchonline.net The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has led to the development of numerous commercially successful drugs containing the pyrazole core. mdpi.com

The significance of pyrazole heterocycles extends across various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral applications. globalresearchonline.net The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its pharmacological profile. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as herbicides and insecticides, and in materials science as ligands for catalysis and as components of functional polymers. mdpi.comarabjchem.org

Historical Trajectories and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. hilarispublisher.com A foundational moment in pyrazole synthesis was the discovery of the Knorr pyrazole synthesis, also in 1883, which involves the condensation of a β-diketone with a hydrazine (B178648). hilarispublisher.com This method, along with other classical approaches, laid the groundwork for the exploration of this class of compounds.

Over the decades, the synthesis of pyrazoles has evolved significantly from these early methods. mdpi.com Modern synthetic organic chemistry has introduced a plethora of new and efficient methodologies for the construction of the pyrazole ring, including multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and cycloaddition strategies. mdpi.comnih.gov These advancements have not only facilitated the synthesis of a vast library of structurally diverse pyrazole derivatives but have also enabled greater control over regioselectivity, a crucial aspect in the preparation of specific isomers. nih.gov

Structural Niche and Research Emphasis of 4-Isopropyl-1H-pyrazole Hydrochloride within Pyrazole Derivatives

Within the broad family of pyrazole derivatives, 4-Isopropyl-1H-pyrazole hydrochloride occupies a specific structural niche. The key feature of this molecule is the presence of an isopropyl group at the 4-position of the pyrazole ring. The introduction of this alkyl substituent has a notable impact on the molecule's physicochemical properties. The isopropyl group, being a non-polar, sterically bulky moiety, can influence the compound's lipophilicity, solubility, and its interaction with biological targets.

Research emphasis on 4-substituted pyrazoles often revolves around leveraging the steric and electronic effects of the substituent to achieve target-specific interactions. In the case of the isopropyl group, its size can play a role in directing the binding of the molecule within a protein's active site, potentially enhancing selectivity. Furthermore, the hydrochloride salt form of the compound is typically employed to improve its solubility in aqueous media, a critical factor for many biological and chemical applications.

Current Research Paradigms and Trajectories in Pyrazole Hydrochlorides

Current research involving pyrazole hydrochlorides is multifaceted and spans several scientific disciplines. In medicinal chemistry, there is a continued focus on the design and synthesis of novel pyrazole-based compounds with improved therapeutic indices. The formation of hydrochloride salts is a common strategy to enhance the bioavailability of drug candidates. mdpi.com

A significant trajectory in the field is the development of pyrazole-based ligands for catalysis. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the formation of a hydrochloride salt can influence the electronic properties of the ligand, thereby modulating the catalytic activity of the resulting metal complex. arabjchem.orgnih.gov Furthermore, the structural analysis of pyrazole hydrochlorides and other substituted pyrazoles through techniques like X-ray crystallography and NMR spectroscopy remains a vital area of research, providing fundamental insights into their solid-state structures and solution-state behavior. researchgate.netmdpi.com The understanding of intermolecular interactions, such as hydrogen bonding in the crystal lattice, is crucial for crystal engineering and the design of new materials. mdpi.com

Below is a table summarizing some of the key properties of the parent compound, 4-Isopropyl-1H-pyrazole, and its hydrochloride salt.

| Property | 4-Isopropyl-1H-pyrazole | 4-Isopropyl-1H-pyrazole hydrochloride |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₁ClN₂ |

| Molecular Weight | 110.16 g/mol | 146.62 g/mol |

| CAS Number | 13753-53-2 | Not available |

| Form | Not available | Solid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRWAJSALFMMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-61-1 | |

| Record name | 4-(propan-2-yl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Optimization for 4 Isopropyl 1h Pyrazole Hydrochloride

Established Synthetic Pathways to 4-Isopropyl-1H-pyrazole Hydrochloride

Traditional methods for the synthesis of the 4-isopropyl-1H-pyrazole scaffold primarily rely on classical organic reactions that have been refined over time. These pathways are well-documented and form the foundation for the production of this class of compounds.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Precursors

The most fundamental and widely employed method for the synthesis of the pyrazole (B372694) ring is the cyclocondensation reaction. This approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In the case of 4-isopropyl-1H-pyrazole, the key precursor is a 1,3-dicarbonyl compound that has an isopropyl group at the C2 position.

The reaction mechanism commences with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrazole ring. The use of hydrazine hydrate (B1144303) typically yields the N-unsubstituted pyrazole. The reaction is commonly carried out in a solvent such as ethanol (B145695) and may require heating to reflux to achieve completion.

| Precursor 1 | Precursor 2 | Solvent | Conditions | Product | Yield |

| 1,3-Diketone with C2 isopropyl group | Hydrazine Hydrate | Ethanol | Reflux | 4-Isopropyl-1H-pyrazole | 68-72% |

This table illustrates a general application of the Knorr pyrazole synthesis for 4-substituted pyrazoles.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a versatile platform for the introduction of various substituents onto the pyrazole ring, allowing for the construction of more complex derivatives. These approaches may involve the initial synthesis of a substituted precursor, which is then cyclized to form the pyrazole core. For instance, a multi-step sequence could begin with the synthesis of a specific 1,3-dicarbonyl compound bearing the desired isopropyl group, which is then reacted with hydrazine.

Another multi-step strategy involves the functionalization of a pre-formed pyrazole ring. For example, a 4-halopyrazole can serve as a scaffold for the introduction of an isopropyl group via cross-coupling reactions. While not a direct synthesis of the ring itself, this method is crucial for creating diversity among pyrazole derivatives.

Advanced and Sustainable Approaches in Pyrazole Synthesis Relevant to 4-Isopropyl-1H-pyrazole Hydrochloride

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and safer methods for pyrazole synthesis. These advanced techniques offer improvements in terms of reaction times, energy consumption, and environmental impact.

Catalytic Methods for Pyrazole Ring Formation

Catalysis offers a powerful tool for the synthesis of pyrazoles, often providing higher yields and greater selectivity under milder conditions. Metal-catalyzed reactions, in particular, have been explored for the construction of the pyrazole scaffold. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents at the 4-position of the pyrazole ring. nih.gov While not a de novo ring synthesis, this catalytic functionalization is a key strategy for accessing compounds like 4-isopropyl-1H-pyrazole from a common intermediate.

Brønsted acid catalysis has also been employed for the N-alkylation of pyrazoles, which is a relevant subsequent step for creating N-substituted derivatives. semanticscholar.org

| Reaction Type | Catalyst | Substrates | Key Advantage |

| Suzuki Cross-Coupling | Palladium complexes | 4-Iodopyrazole, Isopropylboronic acid | Efficient C-C bond formation |

| N-Alkylation | Brønsted Acid | Pyrazole, Alkylating Agent | Mild conditions for N-functionalization |

This table provides examples of catalytic methods relevant to the synthesis and functionalization of pyrazoles.

Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. acs.orgrsc.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be completed in minutes under microwave heating, as opposed to hours under reflux. acs.orgnih.gov This rapid and efficient heating can lead to higher throughput and energy savings. acs.org

Ultrasound-mediated synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to promote chemical reactions. researchgate.net This technique can enhance reaction rates and yields in the synthesis of pyrazolone (B3327878) derivatives from hydrazine derivatives and β-keto esters under solvent-free conditions. researchgate.net The application of ultrasound can be particularly beneficial for processes that require milder conditions. rsc.org

| Technique | Key Advantages | Typical Reaction Time |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Energy efficiency | Minutes |

| Ultrasound-Mediated Synthesis | Milder reaction conditions, Solvent-free options, Enhanced rates | Varies, often shorter than conventional |

This table summarizes the key benefits of microwave and ultrasound technologies in pyrazole synthesis.

Continuous Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry offers a safe, scalable, and efficient alternative to traditional batch processing for the synthesis of pyrazoles. rsc.orgnih.govrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates. nih.gov

Polymer-Supported Reagents and Solid-Phase Synthesis

The application of polymer-supported reagents and solid-phase synthesis (SPS) offers a streamlined and efficient alternative to traditional solution-phase methods for the preparation of heterocyclic compounds, including pyrazole derivatives. These techniques are particularly advantageous for generating chemical libraries and simplifying purification processes, as they allow for the use of excess reagents and easy removal of by-products through simple filtration. lookchem.comcam.ac.uk

In a typical solid-phase approach to pyrazole synthesis, a suitable starting material is immobilized on a polymer resin. acs.orgnih.gov For a target such as 4-Isopropyl-1H-pyrazole, the synthesis could commence with a resin-bound β-ketoester or β-ketoamide. This immobilized precursor can then be subjected to a sequence of reactions to build the pyrazole core. For instance, a Claisen condensation could introduce the necessary dicarbonyl functionality, followed by cyclocondensation with hydrazine. acs.org The final product is subsequently cleaved from the solid support, often under acidic conditions which would concurrently form the hydrochloride salt.

An efficient method for the solid-supported synthesis of 5-aminopyrazoles utilizes a resin-immobilized β-ketoamide, which is reacted with a hydrazine and Lawesson's reagent. nih.gov The resulting resin-bound pyrazole is then liberated from the support via treatment with trifluoroacetic acid (TFA). nih.gov While this specific route yields a 5-amino substituted pyrazole, the underlying principle of using a polymer-bound dicarbonyl equivalent is directly applicable.

Soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), have also been employed in what is known as liquid-phase synthesis. lookchem.com This methodology combines the benefits of homogeneous solution chemistry, like high reactivity and ease of analysis, with the purification advantages of solid-phase methods. lookchem.com A PEG-supported acrylate, for example, can act as a dipolarophile in a 1,3-dipolar cycloaddition with a nitrile imine (generated in situ from a hydrazone) to form PEG-supported pyrazolines. lookchem.com Subsequent oxidation and cleavage would yield the desired pyrazole. The progress of reactions on the soluble polymer can be conveniently monitored using 1H NMR analysis. lookchem.comacs.org

The table below summarizes key aspects of these polymer-assisted strategies applicable to pyrazole synthesis.

| Synthesis Strategy | Polymer Support | Key Reaction Steps | Advantages |

| Solid-Phase Synthesis | Insoluble Resin (e.g., Polystyrene) | Immobilization of β-dicarbonyl precursor; Cyclocondensation with hydrazine; Cleavage from support. acs.orgnih.gov | Simplified purification; Use of excess reagents; Amenable to automation and library synthesis. cam.ac.ukacs.org |

| Liquid-Phase Synthesis | Soluble Polymer (e.g., PEG) | Attachment of precursor to PEG; Homogeneous reaction conditions; Precipitation-based purification. lookchem.com | Combines benefits of solution and solid-phase methods; Reaction monitoring by NMR is possible. lookchem.com |

Regioselectivity and Yield Enhancement in 4-Isopropyl-1H-pyrazole Hydrochloride Synthesis

The synthesis of substituted pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine can often lead to the formation of two regioisomers. mdpi.commdpi.com However, for the synthesis of 4-Isopropyl-1H-pyrazole, where unsubstituted hydrazine (NH₂NH₂) is used, this specific issue of N1-regioisomerism is circumvented. The primary challenge to regioselectivity in this case lies in the synthesis of the requisite precursor, 3-isopropyl-1,3-dicarbonyl compound, ensuring the isopropyl group is correctly positioned at what will become the C4 of the pyrazole ring.

Once the correct precursor is obtained, reaction optimization focuses on maximizing the yield of the cyclocondensation reaction. Several factors, including solvent, catalyst, and temperature, have been shown to significantly influence reaction outcomes.

Solvent Effects: The choice of solvent can dramatically impact reaction rates and regioselectivity. nih.gov While ethanol is a conventional solvent for this type of condensation, studies have shown that aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can accelerate dehydration steps and improve yields, allowing the reaction to proceed efficiently at room temperature. nih.gov Furthermore, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been reported to dramatically increase regioselectivity in related pyrazole formations.

Catalysis: Both acidic and basic conditions, as well as various catalysts, can be employed to enhance reaction yields. The addition of a strong acid like HCl to an amide solvent can accelerate the dehydration steps, leading to higher yields. nih.gov Metal-free, iodine-mediated protocols provide an eco-friendly one-pot route from α,β-unsaturated ketones and hydrazine salts, avoiding the isolation of less stable intermediates. organic-chemistry.org Similarly, copper-catalyzed condensation reactions have been developed that proceed under acid-free conditions at room temperature in short reaction times. organic-chemistry.org

The following table details various conditions reported to enhance yield and control regioselectivity in pyrazole synthesis.

| Precursors | Catalyst/Solvent System | Key Outcome |

| 1,3-Diketones & Arylhydrazines | N,N-Dimethylacetamide (DMAc) / HCl | Good yields and high regioselectivity at ambient temperature. nih.gov |

| 1,3-Diketones & Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Dramatically increased regioselectivity compared to ethanol. |

| α,β-Unsaturated Aldehydes/Ketones & Hydrazine Salts | Iodine (I₂) | Metal-free, eco-friendly one-pot synthesis with good yields. organic-chemistry.org |

| 1,3-Diketones & Hydrazines | Copper catalyst | Efficient condensation under acid-free conditions at room temperature. organic-chemistry.org |

| Diarylhydrazones & Vicinal Diols | Iron catalyst | Regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org |

For the specific synthesis of 4-Isopropyl-1H-pyrazole hydrochloride, a high-yield strategy would involve the reaction of 3-isopropylpentane-2,4-dione with hydrazine hydrate in a suitable solvent system, potentially with acid catalysis, followed by treatment with HCl to precipitate the final product.

Mechanistic Elucidation of Synthetic Reactions Leading to 4-Isopropyl-1H-pyrazole Hydrochloride

The most fundamental and widely employed method for synthesizing the pyrazole core is the Knorr cyclocondensation, which involves the reaction of a β-dicarbonyl compound with hydrazine. mdpi.commdpi.com The synthesis of 4-Isopropyl-1H-pyrazole from a precursor like 3-isopropylpentane-2,4-dione and hydrazine proceeds via this mechanistic pathway.

The reaction mechanism, while seemingly straightforward, is a complex process involving several intermediates and equilibria. researchgate.net The process can be dissected into the following key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-dicarbonyl compound. Since hydrazine has two nucleophilic nitrogen atoms (NH₂ and the adjacent NH), and the β-diketone can exist in multiple tautomeric forms, several initial reaction pathways are possible. researchgate.net This initial attack forms a carbinolamine intermediate.

Formation of Hydrazone Intermediate: The carbinolamine intermediate typically dehydrates to form a hydrazone or enehydrazine intermediate. This step is generally reversible.

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then attacks the second carbonyl carbon in an intramolecular fashion. This cyclization step leads to the formation of a five-membered heterocyclic ring, a 5-hydroxy-Δ²-pyrazoline intermediate. researchgate.net The isolation of these pyrazoline intermediates in some cases provides strong evidence for this mechanistic step. researchgate.net

Dehydration and Aromatization: The final step is the acid- or base-catalyzed dehydration of the 5-hydroxypyrazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic pyrazole system. nih.gov

Semi-empirical calculations suggest that the dehydration of cyclic dihydroxypyrazolidine intermediates may be the kinetic control point that determines the final ratio of regioisomers when unsymmetrical precursors are used. researchgate.net

While the Knorr synthesis is the classical pathway, modern research has also elucidated alternative mechanisms for pyrazole formation. One such novel route involves the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.gov In this metal-mediated approach, the N-N bond of the pyrazole ring is formed in a final reductive elimination step from a titanium metallacycle, a process that avoids the use of potentially hazardous hydrazine reagents. rsc.orgnih.govresearchgate.net This highlights ongoing efforts to develop new, modular, and safer synthetic routes to this important class of heterocycles.

Chemical Reactivity, Transformational Chemistry, and Derivatization of 4 Isopropyl 1h Pyrazole Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring possesses a distinct electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The three carbon atoms and two nitrogen atoms within the ring exhibit different electron densities. Specifically, the C4 position is the most electron-rich, making it the primary site for electrophilic aromatic substitution. quora.com Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack. researchgate.netnih.gov

In the case of 4-isopropyl-1H-pyrazole, the C4 position is already substituted, which blocks the typical site for electrophilic attack. Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation would therefore not proceed at this position. researchgate.netrrbdavc.orgscribd.com This blocking effect necessitates alternative strategies to functionalize the pyrazole core, often involving initial modification of the ring or the isopropyl group itself.

Nucleophilic substitution reactions, while less common on the unsubstituted pyrazole ring, can be facilitated at the C3 and C5 positions, especially if a suitable leaving group is present. researchgate.netnih.gov The inherent electrophilic nature of these positions makes them targets for attack by nucleophiles.

Table 1: General Reactivity of the Pyrazole Ring

| Position | Electronic Nature | Preferred Reaction Type | Reactivity in 4-Isopropyl-1H-pyrazole |

| C3 | Electron-deficient (Electrophilic) | Nucleophilic Substitution/Attack | Susceptible to nucleophilic attack. |

| C4 | Electron-rich (Nucleophilic) | Electrophilic Substitution | Blocked by the isopropyl group. |

| C5 | Electron-deficient (Electrophilic) | Nucleophilic Substitution/Attack | Susceptible to nucleophilic attack. |

| N1/N2 | Nucleophilic | Alkylation, Acylation | Available for substitution. |

Functionalization Strategies at the Isopropyl Moiety

With the C4 position of the pyrazole ring blocked, derivatization efforts can be directed toward the isopropyl substituent. The tertiary carbon-hydrogen (C-H) bond on the isopropyl group is analogous to a benzylic position, making it a potential site for functionalization through radical or oxidative pathways. Strategies for modifying this moiety could include:

Free-Radical Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the tertiary carbon of the isopropyl group can be achieved under free-radical conditions. This newly installed halogen can then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation: The tertiary C-H bond can be a target for oxidation to introduce a hydroxyl group, converting the isopropyl moiety into a 2-hydroxyprop-2-yl group. This alcohol functionality opens up further derivatization possibilities, such as esterification or conversion to a leaving group.

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially be employed to directly introduce new carbon-carbon or carbon-heteroatom bonds at the isopropyl group, although this is a more advanced and less common approach for this specific substrate.

These strategies allow for the elaboration of the 4-isopropyl-1H-pyrazole scaffold without directly modifying the aromatic ring, providing an alternative pathway to novel derivatives.

Metal-Catalyzed Cross-Coupling Reactions Involving Pyrazole Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrazole scaffolds. acs.orgrsc.org For a 4-substituted pyrazole like 4-isopropyl-1H-pyrazole, a common prerequisite for these reactions is the introduction of a halide, typically iodide or bromide, onto the pyrazole ring, often at the C4 position of an unsubstituted pyrazole or other available positions. beilstein-journals.org Once a halopyrazole is formed, it can participate in a variety of coupling reactions.

Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction involves the coupling of a halopyrazole with an alkene to introduce an alkenyl substituent. clockss.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halopyrazole, catalyzed by a palladium or nickel complex, and is highly effective for forming C-C bonds. beilstein-journals.org

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a halopyrazole with a terminal alkyne, yielding an alkynylpyrazole derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling a halopyrazole with an amine.

Copper-Catalyzed Coupling: Copper catalysts, such as copper(I) iodide (CuI), are effective for C-O and C-N bond formation, for instance, in the reaction of 4-iodopyrazoles with alcohols. nih.govnih.gov

A typical synthetic sequence would involve the direct iodination of a pyrazole at the C4-position, followed by a cross-coupling reaction to introduce the desired substituent. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

| Reaction Name | Coupling Partners | Catalyst/Metal | Bond Formed |

| Suzuki-Miyaura | Halopyrazole + Boronic Acid/Ester | Palladium (Pd) | C-C (Aryl, Vinyl) |

| Heck-Mizoroki | Halopyrazole + Alkene | Palladium (Pd) | C-C (Alkenyl) |

| Negishi | Halopyrazole + Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | C-C (Alkyl, Aryl) |

| Sonogashira | Halopyrazole + Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C (Alkynyl) |

| Buchwald-Hartwig | Halopyrazole + Amine/Amide | Palladium (Pd) | C-N |

| Ullmann Condensation | Halopyrazole + Alcohol/Amine | Copper (Cu) | C-O, C-N |

Annulation and Heterocyclic Ring Expansion Reactions

The pyrazole nucleus can serve as a foundation for constructing fused heterocyclic systems through annulation reactions. These reactions typically involve building a new ring onto the pyrazole core by utilizing reactive sites on the ring or its substituents. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is often achieved by using a 3-aminopyrazole (B16455) precursor, which can undergo condensation with a 1,3-dielectrophilic species (like a β-dicarbonyl compound) to form the fused pyrimidine (B1678525) ring. mdpi.com

While direct ring expansion of the pyrazole core itself is not a common transformation, the functional groups attached to the pyrazole can participate in reactions that result in the formation of larger ring systems. For example, substituents at adjacent positions on the pyrazole ring could be designed to undergo an intramolecular cyclization, leading to a fused ring system and creating a more complex polycyclic architecture.

Role of 4-Isopropyl-1H-pyrazole Hydrochloride as a Precursor for Complex Molecular Architectures

4-Isopropyl-1H-pyrazole hydrochloride is a valuable starting material for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. nih.gov Its utility as a precursor stems from the diverse reactivity of the pyrazole scaffold.

The synthetic pathways described previously—such as substitution reactions on the ring nitrogens, functionalization of the isopropyl group, metal-catalyzed cross-coupling at other ring positions (after halogenation), and annulation reactions—allow for the systematic elaboration of the simple 4-isopropylpyrazole core into intricate molecular architectures. mdpi.comnih.gov

For instance, the N-H group of the pyrazole can be readily alkylated or acylated to introduce a wide variety of substituents. Subsequent halogenation at an available ring position (e.g., C3 or C5) would furnish a substrate ready for cross-coupling, enabling the introduction of aryl, alkyl, or other functional groups. beilstein-journals.org Furthermore, by starting with precursors that lead to functionalized pyrazoles (e.g., aminopyrazoles), this scaffold can be used to build fused heterocyclic systems like pyrazolopyrimidines. mdpi.com This versatility makes 4-isopropyl-1H-pyrazole hydrochloride a key building block for creating libraries of diverse compounds for screening in drug discovery and materials science.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Isopropyl 1h Pyrazole Hydrochloride and Its Analogues

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 4-Isopropyl-1H-pyrazole hydrochloride is not publicly available, the solid-state conformation can be inferred from extensive studies on analogous pyrazolium (B1228807) salts and substituted pyrazoles. rsc.orgimedpub.com In its crystalline form, the compound exists as a pyrazolium cation paired with a chloride anion. The key structural features are dictated by a network of intermolecular interactions, primarily strong hydrogen bonds.

The protonated pyrazole (B372694) ring (the pyrazolium cation) acts as a potent hydrogen bond donor via its two N-H groups. The chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor. Consequently, a robust N-H···Cl hydrogen bonding network is expected to be the dominant feature defining the crystal lattice. rsc.org This interaction would link the cations and anions into extended chains or more complex two-dimensional or three-dimensional arrays.

Table 1: Expected Crystallographic and Intermolecular Interaction Parameters

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts. |

| Primary Interaction | N-H···Cl Hydrogen Bonds | Strongest donor (N-H) and acceptor (Cl⁻) present. rsc.org |

| Secondary Interactions | C-H···Cl, C-H···π | Weaker interactions contributing to crystal packing stability. imedpub.com |

| Supramolecular Motif | Ion-paired chains or sheets | Governed by strong cation-anion hydrogen bonding. rsc.org |

| Effect of Isopropyl Group | Steric influence on packing | The bulky group will affect the unit cell parameters and molecular arrangement. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of 4-Isopropyl-1H-pyrazole hydrochloride in solution.

Definitive assignment of the ¹H and ¹³C NMR signals for 4-Isopropyl-1H-pyrazole hydrochloride is achieved through a combination of 1D and 2D NMR experiments.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrazole ring (C3-H and C5-H), the methine proton of the isopropyl group (CH), and the methyl protons of the isopropyl group (CH₃). The two N-H protons will likely appear as a broad, downfield signal due to proton exchange and interaction with the chloride ion.

¹³C NMR: The spectrum will display signals for the three pyrazole ring carbons (C3, C4, C5) and the two carbons of the isopropyl group (CH and CH₃).

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. A key correlation would be observed between the isopropyl methine proton (CH) and the methyl protons (CH₃), confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of C3/H3, C5/H5, and the signals of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2- and 3-bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the structure together. For instance, the isopropyl methine proton (CH) would show correlations to the C3 and C5 carbons of the pyrazole ring, confirming its attachment to C4. The pyrazole ring protons (H3 and H5) would show correlations to other ring carbons, confirming the ring structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| NH/NH | ~12-14 (broad) | - | - | C3, C5 |

| C3-H | ~7.5-7.8 | ~135 | C5-H (weak, 4J) | C4, C5 |

| C4 | - | ~120 | - | - |

| C5-H | ~7.5-7.8 | ~135 | C3-H (weak, 4J) | C3, C4 |

| CH (isopropyl) | ~3.0-3.3 (septet) | ~25 | CH₃ | C3, C4, C5, CH₃ |

| CH₃ (isopropyl) | ~1.2-1.4 (doublet) | ~22 | CH | C4, CH |

Tautomerism and Dynamic NMR Studies

In solution, NH-pyrazoles undergo a rapid prototropic exchange known as annular tautomerism, where the proton shifts between the two nitrogen atoms (N1 and N2). bohrium.com For 4-Isopropyl-1H-pyrazole, this rapid exchange makes the C3 and C5 positions chemically and magnetically equivalent on the NMR timescale at room temperature. bohrium.com

This dynamic process results in a single, averaged signal for the H3/H5 protons and a single averaged signal for the C3/C5 carbons in the ¹H and ¹³C NMR spectra, respectively. cdnsciencepub.com The rate of this exchange is temperature-dependent. Dynamic NMR studies, involving recording spectra at low temperatures, can slow this exchange significantly. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for H3/H5 would broaden and eventually resolve into two distinct signals, allowing for the study of the kinetics and thermodynamics of the tautomeric equilibrium. bohrium.com

The choice of solvent can significantly influence the chemical shifts observed in the NMR spectra of 4-Isopropyl-1H-pyrazole hydrochloride. researchgate.netnih.gov These solvent effects arise from differences in solvent polarity, anisotropy, and, most importantly, the ability of the solvent to form hydrogen bonds. unn.edu.ng

In protic solvents like DMSO-d₆ or CD₃OD, strong hydrogen bonds can form between the solvent and the N-H protons of the pyrazolium cation. This interaction typically leads to a downfield shift (higher ppm value) of the N-H proton signals compared to their position in less polar, aprotic solvents like CDCl₃. unn.edu.ng The chemical shifts of the ring protons (H3 and H5) are also sensitive to solvent polarity, as changes in the solvent environment alter the electron density distribution within the aromatic ring. researchgate.net A comparison of chemical shifts across a range of solvents can provide insights into the specific solute-solvent interactions at play. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization

Vibrational spectroscopy provides valuable information about the functional groups and bond characteristics within the molecule. The key vibrational modes for 4-Isopropyl-1H-pyrazole hydrochloride are associated with the pyrazolium ring and the isopropyl substituent.

N-H Stretching: Due to the protonation and strong N-H···Cl hydrogen bonding, a very broad and strong absorption band is expected in the FTIR spectrum, typically in the 2600–3200 cm⁻¹ region. mdpi.com This band often overlaps with C-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected just above 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group will appear in the 2850–3000 cm⁻¹ range. derpharmachemica.com

C=N and C=C Stretching: The pyrazole ring stretching vibrations (involving C=N and C=C bonds) typically occur in the 1400–1600 cm⁻¹ region. researchgate.net These bands are characteristic of the aromatic nature of the pyrazole ring.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the ring and the isopropyl group will be present in the fingerprint region (below 1400 cm⁻¹). derpharmachemica.com

Table 3: Characteristic Vibrational Frequencies for 4-Isopropyl-1H-pyrazole Hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching (H-bonded) | 2600 - 3200 (broad) | Associated with the pyrazolium N-H groups involved in strong hydrogen bonding. mdpi.com |

| Aromatic C-H Stretching | 3100 - 3180 | C-H bonds on the pyrazole ring. |

| Aliphatic C-H Stretching | 2850 - 3000 | C-H bonds of the isopropyl group. derpharmachemica.com |

| Ring Stretching (C=N, C=C) | 1400 - 1600 | Vibrations characteristic of the pyrazole aromatic system. researchgate.net |

| CH₃ Asymmetric/Symmetric Bending | 1370 - 1470 | Deformation modes of the isopropyl methyl groups. derpharmachemica.com |

| Pyrazole Ring Deformation | 600 - 1000 | In-plane and out-of-plane bending of the ring structure. |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Studies

Electron Impact Mass Spectrometry (EI-MS) of 4-Isopropyl-1H-pyrazole hydrochloride would typically involve the analysis of the volatile free base, 4-isopropyl-1H-pyrazole, after the loss of HCl in the hot inlet. The fragmentation of pyrazoles is well-documented and often involves characteristic cleavages of the heterocyclic ring. rsc.orgresearchgate.net

The molecular ion (M⁺˙) of 4-isopropyl-1H-pyrazole (m/z 110) would be the initial species observed. A primary fragmentation pathway involves the cleavage of the N-N bond, a characteristic feature for pyrazoles. rsc.org The fragmentation cascade can be proposed as follows:

Molecular Ion Formation: C₆H₁₀N₂ + e⁻ → [C₆H₁₀N₂]⁺˙ (m/z 110)

Loss of Isopropyl Radical: A common fragmentation for isopropyl-substituted aromatics is the loss of a methyl group via benzylic-type cleavage, but a more significant fragmentation for alkyl pyrazoles can be the loss of the entire alkyl radical or rearrangements.

Ring Cleavage: The most characteristic fragmentation of the pyrazole ring involves the scission of the N-N bond followed by the elimination of stable neutral molecules like HCN or RCN. rsc.orgresearchgate.net For the molecular ion at m/z 110, a key fragmentation would be the loss of an acetylene (B1199291) or substituted acetylene molecule.

Loss of Propylene (B89431): Another plausible pathway is a retro-Diels-Alder-type reaction or rearrangement leading to the loss of propylene (C₃H₆, 42 Da) from the isopropyl group and a ring proton, leading to a fragment ion of the pyrazole radical cation at m/z 68.

Formation of Isopropyl Cation: Direct cleavage of the C4-isopropyl bond can lead to the formation of a stable isopropyl cation [CH(CH₃)₂]⁺ at m/z 43.

The presence of two nitrogen atoms means that the molecular ion will have an even mass-to-charge ratio (m/z 110), consistent with the Nitrogen Rule. slideshare.net

Table 4: Proposed Mass Spectrometry Fragmentation for 4-Isopropyl-1H-pyrazole

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 110 | [C₆H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₅H₇N₂]⁺ | M⁺˙ - CH₃ |

| 83 | [C₄H₅N₂]⁺ | M⁺˙ - C₂H₃ (rearrangement) |

| 68 | [C₃H₄N₂]⁺˙ | M⁺˙ - C₃H₆ (loss of propylene) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a pivotal analytical technique for probing the electronic structure of heterocyclic compounds, including 4-Isopropyl-1H-pyrazole hydrochloride and its analogues. This method provides valuable insights into the electronic transitions between molecular orbitals, primarily the π→π* and n→π* transitions, which are characteristic of the conjugated π-system inherent in the pyrazole ring. nih.govacs.org The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure, the nature of substituents, and environmental factors such as solvent polarity and pH.

The fundamental pyrazole ring is an aromatic heterocycle with a π-electron excess system. mdpi.commdpi.com Its UV spectrum is characterized by strong absorption bands in the far-UV region, which are attributed to π→π* transitions within the conjugated five-membered ring. nih.gov For the parent compound, 1H-pyrazole, a strong absorption maximum is observed in the gas phase at approximately 203-210 nm. nih.govrsc.org In addition to the intense π→π* transitions, pyrazoles can also exhibit weak n→π* transitions at longer wavelengths. researchgate.netbeilstein-journals.org These transitions involve the excitation of a non-bonding electron from the sp²-hybridized nitrogen atom to an antibonding π* orbital. These are often low in intensity and can be obscured by the stronger π→π* bands or affected by the solvent. beilstein-journals.org

The introduction of substituents onto the pyrazole core significantly modifies the electronic absorption spectrum. The 4-isopropyl group in 4-Isopropyl-1H-pyrazole is an alkyl group, which acts as an auxochrome. Through hyperconjugation and inductive effects, it can cause a minor bathochromic (red shift) and hyperchromic (increased intensity) effect on the π→π* absorption band compared to the unsubstituted pyrazole.

Furthermore, the formation of a hydrochloride salt involves the protonation of the basic, pyridine-like nitrogen atom. nih.gov This protonation alters the electronic distribution within the heterocycle, typically resulting in a shift of the absorption bands. The specific effect depends on how protonation influences the energy gap between the ground and excited states.

Analysis of more complex pyrazole analogues reveals the profound impact of extended conjugation. When chromophores such as phenyl or pyridyl groups are attached to the pyrazole ring, the π-system is extended, leading to significant bathochromic shifts and increased absorption intensities. mdpi.comnih.gov This delocalization lowers the energy of the π* orbital, reducing the energy required for the π→π* transition and shifting the absorption maximum to longer, more accessible wavelengths (often above 250 nm). nih.govresearchgate.net The binding of pyrazole derivatives to metal ions can also produce noticeable changes in the UV-Vis spectrum, which allows for the study of complex formation.

While specific experimental data for 4-Isopropyl-1H-pyrazole hydrochloride is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the foundational data of pyrazole and its substituted derivatives. The compound is expected to exhibit a primary absorption band characteristic of the π→π* transition of the substituted pyrazole ring, likely in the 210–225 nm region in a non-polar solvent, with potential shifts occurring upon changes in solvent polarity and protonation state.

Detailed Research Findings

Research on the UV-Vis spectra of pyrazole and its derivatives provides a framework for understanding their electronic properties. Gas-phase studies of 1H-pyrazole pinpoint its maximal UV absorption cross-section at 203 nm (σ = 5.44 × 10⁻¹⁸ cm² per molecule), which is assigned to a π–π* electronic transition. nih.govrsc.org The very low absorption of pyrazole at wavelengths beyond 240 nm indicates that its potential for atmospheric photodissociation is negligible. nih.govrsc.org

Theoretical and experimental studies on substituted pyrazoles demonstrate predictable spectral shifts. For instance, arylazopyrazoles have been studied to understand the separation between n–π* and π–π* transitions, which is crucial for applications like molecular photoswitches. beilstein-journals.org In these systems, the intensity of the n–π* transition is directly related to the dihedral angle between the pyrazole and the aryl ring. beilstein-journals.org

The data presented in the following tables illustrate the UV-Vis absorption characteristics for the parent pyrazole and a selection of its derivatives, demonstrating the influence of substitution and conjugation on the electronic transitions.

Data Tables

Table 1: UV-Vis Absorption Data for 1H-Pyrazole

| Compound Name | Medium | λmax (nm) | Molar Absorptivity (ε) / Cross-Section (σ) | Transition Type |

| 1H-Pyrazole | Gas Phase | 203 | 5.44 × 10⁻¹⁸ cm²/molecule | π→π |

| 1H-Pyrazole | Gas Phase | ~159 | - | π→π |

Note: Data extracted from gas-phase studies. nih.govrsc.org Solution-phase spectra may exhibit shifts due to solvent interactions.

Table 2: UV-Vis Absorption Data for Substituted Pyrazole Analogues

| Compound Name/Derivative Class | Substituents/Structure | Solvent | λmax (nm) | Notes |

| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Fused Pyrazole-Pyridine System | 99:1 Ethanol (B145695)/Water | 250 | Designed as a Cu²⁺ sensor. nih.gov |

| Pyridine–pyrazole chemosensor | Pyridine-Pyrazole System | 2:8 DMSO/H₂O | 380 | Designed as an Al³⁺ sensor. nih.gov |

| Coumarin–pyrazole derivative | Fused Coumarin-Pyrazole System | DMSO | 446 | Designed as a Cr³⁺ sensor. nih.gov |

| Alkyloxyphenyl-substituted dipyridylpyrazole silver(I) complex | Dipyridylpyrazole Ligand with C₁₆H₃₃O-phenyl group | CH₂Cl₂ | ~320 | Absorption characteristic of the pyrazole ligand, red-shifted upon complexation. researchgate.net |

| 1,3-dimethyl-pyrazolo[3,4-b]quinoline analogue | Fused Pyrazole-Quinoline System | Acetonitrile | 375 | Shows a vibronic structure in the lowest absorption band. mdpi.com |

Note: This table presents data for complex pyrazole derivatives to illustrate the effect of extended conjugation. The λmax values are significantly higher than that of the parent pyrazole ring.

Computational and Theoretical Investigations of 4 Isopropyl 1h Pyrazole Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure, reactivity, and spectroscopic properties of molecules like 4-Isopropyl-1H-pyrazole hydrochloride.

DFT calculations are instrumental in determining the electronic properties of 4-Isopropyl-1H-pyrazole hydrochloride. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.govwikipedia.org

For pyrazole (B372694) derivatives, the HOMO is typically delocalized over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also often centered on the ring, suggesting its susceptibility to nucleophilic attack. The presence of an isopropyl group, an electron-donating substituent, at the 4-position is expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles.

Charge distribution analysis reveals the localization of partial positive and negative charges on the atoms within the molecule. In the pyrazolium (B1228807) cation of 4-Isopropyl-1H-pyrazole hydrochloride, the positive charge is delocalized across the ring, with the nitrogen atoms bearing a significant portion of this charge. This charge distribution influences how the molecule interacts with its environment, including solvent molecules and biological targets.

Table 1: Calculated Frontier Molecular Orbital Energies for 4-Isopropyl-1H-pyrazole (Representative Values) (Note: These are representative values based on DFT calculations for similar pyrazole derivatives and may vary depending on the level of theory and basis set used.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For 4-Isopropyl-1H-pyrazole hydrochloride, the chemical shifts of the protons and carbons in the pyrazole ring and the isopropyl group can be calculated. The protonation of the pyrazole ring to form the hydrochloride salt is expected to cause a significant downfield shift of the ring proton and carbon signals due to the increased positive charge.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. Key vibrational modes for 4-Isopropyl-1H-pyrazole hydrochloride would include the N-H stretching of the pyrazolium ring, C-H stretching of the ring and isopropyl group, and various ring stretching and bending modes. These predicted frequencies can aid in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectra. Pyrazole derivatives typically exhibit π → π* transitions in the UV region. The position of the maximum absorption (λmax) can be influenced by substituents and protonation. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for 4-Isopropyl-1H-pyrazole Hydrochloride (Representative Values) (Note: These are theoretical predictions and may differ from experimental values.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ring CH) | 7.5 - 8.5 ppm |

| ¹H NMR | Chemical Shift (isopropyl CH) | 3.0 - 3.5 ppm |

| ¹³C NMR | Chemical Shift (ring C) | 120 - 140 ppm |

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ |

| IR | C=N Stretch | 1550 - 1650 cm⁻¹ |

| UV-Vis | λmax | 210 - 230 nm |

For N-unsubstituted pyrazoles, annular tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms. DFT calculations can be used to determine the relative energies of the possible tautomers and the energy barrier for the proton transfer. In the case of 4-substituted pyrazoles, the two tautomeric forms are equivalent due to symmetry. However, in the solid state or in specific solvent environments, one form might be favored.

The mechanism of proton transfer can occur intramolecularly or be assisted by solvent molecules. Computational studies on pyrazole derivatives have shown that the energy barrier for intramolecular proton transfer is relatively high, while solvent-assisted mechanisms, such as via a water bridge, can significantly lower this barrier. ias.ac.indaneshyari.com

Theoretical methods can provide reliable predictions of pKa values and proton affinities (PA). The pKa is a measure of the acidity of the pyrazolium ion, while the proton affinity relates to the basicity of the pyrazole in the gas phase. For a large series of pyrazoles, DFT calculations have been shown to reproduce experimental pKa and PA values with good accuracy. rsc.orgresearchgate.net The electron-donating isopropyl group at the 4-position is expected to increase the basicity of the pyrazole nitrogen, leading to a higher pKa value compared to unsubstituted pyrazole. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For 4-Isopropyl-1H-pyrazole hydrochloride, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules.

The isopropyl group can rotate, leading to different conformations. MD simulations can explore the potential energy surface associated with this rotation and determine the most stable conformers.

In an aqueous solution, MD simulations can reveal the structure of the solvation shells around the pyrazolium cation and the chloride anion. Water molecules are expected to form hydrogen bonds with the N-H groups of the pyrazolium ring and interact with the charged species. Understanding these solvation effects is crucial for predicting the compound's solubility and behavior in biological systems. uomustansiriyah.edu.iqresearchgate.net

Molecular Docking and Binding Mechanism Studies with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. Pyrazole derivatives are known to be inhibitors of various protein kinases. nih.govresearchgate.netbohrium.commdpi.commdpi.com Molecular docking studies can be used to investigate the potential binding of 4-Isopropyl-1H-pyrazole hydrochloride to the active site of model protein kinases, such as tyrosine kinases.

These studies can identify key interactions, such as hydrogen bonds between the pyrazole N-H groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the isopropyl group. The results of docking simulations can provide a rationale for the observed biological activity of related compounds and guide the design of new, more potent inhibitors. nih.govnih.gov

Table 3: Key Interactions in Molecular Docking of Pyrazole Derivatives with Protein Kinases

| Type of Interaction | Interacting Groups on Pyrazole | Interacting Residues in Protein |

| Hydrogen Bonding | Pyrazole N-H | Glutamate, Aspartate, Serine |

| Hydrophobic Interactions | Isopropyl Group | Leucine, Valine, Isoleucine |

| π-π Stacking | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives: Focus on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For pyrazole derivatives, QSAR studies are instrumental in predicting their therapeutic effects and guiding the design of new molecules with enhanced potency. msjonline.orgresearcher.life The core of QSAR modeling lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. wikipedia.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.orgnih.gov These properties are categorized into several classes, including lipophilic, electronic, and steric descriptors. msjonline.org In the context of pyrazole derivatives, researchers develop QSAR models by correlating these descriptors with a measured biological response, such as inhibitory activity against a specific enzyme. msjonline.orgresearcher.life For instance, a 3-Dimensional QSAR study on tetrasubstituted pyrazole derivatives successfully developed a model correlating physicochemical descriptors with cyclooxygenase-2 (COX-2) inhibitory activity, achieving a high coefficient of determination (r²) of 0.835. msjonline.org

The process involves calculating a wide range of molecular descriptors for a set of pyrazole compounds with known activities. researcher.life Statistical methods, such as multiple linear regression, are then employed to build a model that best describes the relationship. msjonline.org This model can subsequently be used to predict the activity of new, untested pyrazole derivatives, thereby streamlining the drug discovery process. wikipedia.org The selection of relevant descriptors is a critical step, as it determines the predictive power and interpretability of the QSAR model. researcher.life

Below is a table summarizing the key types of physicochemical descriptors used in QSAR studies of pyrazole derivatives.

| Descriptor Category | Examples | Significance in QSAR Modeling |

| Lipophilic | LogP (Partition coefficient), ClogP | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic aspects of the molecule, such as its polarity and ability to participate in electrostatic or charge-transfer interactions. researchgate.net |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantifies the size and shape of the molecule, which are crucial for determining the quality of fit into a receptor's binding site. nih.gov |

| Topological | Connectivity indices (e.g., Wiener index, Kier & Hall indices) | Numerical representations of molecular branching and shape, derived from the 2D graph of the molecule. nih.gov |

| Quantum Chemical | Electronegativity, Chemical hardness, Electrophilicity index | Derived from quantum mechanical calculations, these descriptors provide detailed insight into the reactivity and stability of the molecule. researchgate.net |

These descriptors, when integrated into a robust QSAR model, provide valuable insights into the structural requirements for the desired biological activity of pyrazole compounds. researcher.life

Prediction of Reaction Thermodynamics and Kinetics for Pyrazole Formations

Computational chemistry provides powerful tools for investigating the mechanisms, thermodynamics, and kinetics of chemical reactions, including the synthesis of pyrazole rings. eurasianjournals.com Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow researchers to predict the feasibility and outcomes of synthetic pathways. researchgate.net These studies focus on evaluating the energy changes throughout a reaction, identifying stable intermediates, transition states, and final products. nih.gov

A key aspect of these investigations is the distinction between thermodynamic and kinetic control of a reaction. nih.gov Thermodynamic control favors the formation of the most stable product (the thermodynamic product), whereas kinetic control leads to the fastest-formed product (the kinetic product). nih.gov Computational studies can elucidate these preferences by calculating the activation energies and the relative energies of products. For the synthesis of 3,5-disubstituted pyrazoles, computational analysis has shown that the reaction can be under kinetic control. nih.gov Quantum-chemical calculations are employed to determine the activation barriers for different reaction pathways, such as the tautomerization of 1H-pyrazole to 2H-pyrazole, which can occur via intramolecular or solvent-assisted proton migration. nih.gov

The prediction of reaction kinetics involves calculating the energy of the transition state—the highest energy point on the reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy implies a faster reaction. For thermodynamics, the difference in energy between the reactants and the products (ΔG_rxn) indicates whether the reaction is spontaneous (exergonic, ΔG_rxn < 0) or non-spontaneous (endergonic, ΔG_rxn > 0).

Computational methods are also used to analyze the electronic properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and is a crucial parameter in predicting reaction kinetics. researchgate.net

The table below outlines key parameters that are computationally predicted to understand the thermodynamics and kinetics of pyrazole formation.

| Parameter | Symbol | Significance |

| Activation Energy | ΔG‡ | The energy barrier that must be overcome for a reaction to occur. It determines the reaction rate (kinetics). nih.gov |

| Reaction Energy | ΔG_rxn | The net energy change between products and reactants, indicating the spontaneity of the reaction (thermodynamics). |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity as an electron donor. researchgate.net |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity as an electron acceptor. researchgate.net |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO; a smaller gap often suggests higher reactivity. researchgate.net |

| Chemical Potential | µ | A measure of the tendency of a substance to undergo a chemical change. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. researchgate.net |

By calculating these parameters, computational studies offer a detailed understanding of the reaction landscape for pyrazole synthesis, enabling chemists to optimize reaction conditions to favor the formation of desired products. nih.gov

Mechanistic Investigations of 4 Isopropyl 1h Pyrazole Hydrochloride Interactions in Biochemical Systems Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies: Mechanistic Insights

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analyses of pyrazole (B372694) compounds, such as 4-methylpyrazole (B1673528), have provided significant insights into their enzyme-ligand interactions. These compounds are recognized as effective inhibitors of enzymes like alcohol dehydrogenase and microsomal ethanol (B145695) oxidation systems. nih.govnih.gov Studies on the inhibition of ethanol oxidation by liver microsomes revealed that pyrazole and 4-methylpyrazole exhibit mixed-type inhibition kinetics. nih.govnih.gov This means they both increase the Michaelis constant (Km) for the substrate (ethanol) and decrease the maximum reaction velocity (Vmax). nih.govnih.gov

The inhibitory constant (Ki) is a measure of the inhibitor's potency. For 4-methylpyrazole, the Ki values for inhibiting microsomal ethanol oxidation were found to be in the range of 0.03-0.10 mM, indicating a high affinity for the enzyme system. nih.govnih.gov In comparison, the parent compound, pyrazole, had a Ki of about 0.35 mM in the same system. nih.govnih.gov This demonstrates that substitutions on the pyrazole ring can significantly influence inhibitory effectiveness.

Table 1: Kinetic Parameters of Pyrazole Derivatives in Microsomal Ethanol Oxidation

| Compound | Inhibition Type | Ki Value (mM) |

|---|---|---|

| 4-Methylpyrazole | Mixed | 0.03 - 0.10 |

Identification and Characterization of Binding Sites

The binding mechanism of pyrazole derivatives often involves direct interaction with key components of an enzyme's active site. For metalloenzymes, such as carbonic anhydrase, pyrazole-containing inhibitors have been shown to interact with the essential Zn+2 ion in the active site, which is crucial for the enzyme's catalytic activity. nih.gov This interaction, often involving the nitrogen atoms of the pyrazole ring, is a key factor in enhancing enzyme inhibition. nih.gov

Similarly, studies of pyrazole and 4-methylpyrazole with cytochrome P-450 isoenzymes in microsomes show direct interaction, leading to characteristic type II spectral changes. nih.govnih.gov This spectral shift indicates a direct binding of the pyrazole compound to the heme iron of the cytochrome, which is the catalytic center for the oxidation reactions. The magnitude of these spectral changes correlates with the inhibitory effectiveness of the compounds. nih.govnih.gov The steric bulk of substituents, like the isopropyl group, can influence how the molecule fits within the binding pocket and interacts with surrounding amino acid residues, leading to increased selectivity for a specific enzyme target.

Exploration of Molecular Interactions with Biomolecular Targets: Binding Efficiency and Specificity

The binding efficiency and specificity of 4-Isopropyl-1H-pyrazole are governed by the sum of its molecular interactions with a biological target. The isopropyl group at the 4-position has a significant impact on the molecule's physicochemical properties, particularly its lipophilicity and steric profile. Increased lipophilicity can enhance hydrophobic interactions with nonpolar pockets within a protein's active site, contributing to stronger binding.

The specificity of pyrazole derivatives for a particular target is a critical aspect of their biochemical function. For example, research into kinase inhibitors has shown that substitutions on the pyrazole ring are important for achieving selectivity among different kinases. The steric influence of the isopropyl group can promote a conformation that fits preferentially into the binding site of one enzyme over another, thereby increasing selectivity. In the case of metalloenzymes, the core interaction involves the pyrazole's nitrogen atoms coordinating with a metal ion, while substituents dictate the specificity and strength of this binding by interacting with adjacent amino acid residues. nih.gov

Cellular Permeability and Subcellular Localization Mechanisms (Non-Pharmacokinetic)

In a biochemical context, the ability of a compound to reach its intracellular target is fundamental. The lipophilicity of a molecule is a key determinant of its ability to cross biological membranes. The introduction of an isopropyl group to the pyrazole ring increases its lipophilic character. This enhancement is a common strategy to improve a compound's capacity to traverse cellular membranes, which are primarily lipid bilayers. Therefore, 4-Isopropyl-1H-pyrazole is expected to passively diffuse across cell membranes to reach its cytosolic or organellar targets. The hydrochloride form of the compound ensures sufficient aqueous solubility to be present in the extracellular medium.

Modulation of Cellular Pathways: Initial Biochemical Events

The initial biochemical event following the interaction of 4-Isopropyl-1H-pyrazole hydrochloride with its target is the modulation of that target's activity. Given that simple pyrazoles are well-known inhibitors of alcohol dehydrogenase, a primary effect in relevant systems would be the inhibition of this enzyme. nih.govnih.gov This inhibition directly disrupts the metabolic pathway of ethanol, preventing its oxidation.

Beyond this primary effect, the inhibition of key enzymes can have broader downstream consequences on cellular pathways. For instance, inhibiting alcohol dehydrogenase alters the cellular ratio of the cofactors NAD+ to NADH. This shift in the redox state can influence numerous other metabolic pathways that are dependent on these cofactors, thereby modulating cellular metabolism more broadly. Similarly, the inhibition of specific kinases by pyrazole derivatives can block signaling cascades involved in cell proliferation and other vital cellular processes.

Structure-Activity Relationship (SAR) Studies for Biochemical Modulation

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity and for optimizing lead compounds. For pyrazole derivatives, SAR studies have been systematically conducted to improve potency and selectivity against various enzyme targets. nih.gov

Key findings from SAR studies on pyrazole-based inhibitors include:

Ring Substitution: Modifications at various positions on the pyrazole ring are crucial for modulating activity and selectivity. nih.gov For instance, in the development of inhibitors for the SGLT1 transporter, the substituent at the 5-position of the pyrazole ring was found to be critical in modulating potency and selectivity.

Influence of Lipophilicity: The addition of lipophilic groups, such as the isopropyl group, can enhance biological activity by improving membrane permeability and increasing hydrophobic interactions at the target site.

Steric Effects: The size and shape of substituents influence how the inhibitor fits into the enzyme's binding pocket. The steric bulk of the isopropyl group can be leveraged to achieve selective binding to a particular target.

These studies highlight that even small changes to the pyrazole scaffold can lead to significant differences in biochemical modulation, forming the basis for the rational design of new and more effective molecular probes and therapeutic candidates. nih.govresearchgate.net

Table 2: General SAR Trends for Pyrazole Derivatives

| Structural Modification | General Effect on Biochemical Activity | Rationale |

|---|---|---|

| Addition of small alkyl groups (e.g., methyl, isopropyl) at position 4 | Often increases inhibitory potency | Enhances hydrophobic interactions in the binding pocket |

| Variation of substituents at positions 3 & 5 | Modulates potency and selectivity | Targets specific sub-pockets (e.g., S1 and S1') of the enzyme active site nih.gov |

Applications of 4 Isopropyl 1h Pyrazole Hydrochloride As a Chemical Scaffold and Ligand in Advanced Materials Research

Role in Ligand Design for Coordination Chemistry

Pyrazole (B372694) derivatives are highly sought-after ligands in coordination chemistry, often compared to 2,2'-bipyridine (B1663995) ligands due to their accessible synthesis and tunable properties. researchgate.net The nitrogen atoms of the pyrazole ring readily coordinate with metal ions, and the proton-responsive nature of the N-H group allows it to act as a bridging counter-ion after deprotonation. nih.govresearchgate.net This versatility makes pyrazoles, including the 4-isopropyl derivative, excellent candidates for designing metal complexes with specific photophysical, chemical, and catalytic properties. researchgate.net The steric and electronic characteristics of the ligand can be adjusted to influence the efficiency and selectivity of catalytic reactions. The isopropyl group on the 4-Isopropyl-1H-pyrazole scaffold can direct the regioselective introduction of other functional groups and influence the binding and stability of the final metal complex.

For instance, tridentate nitrogen-donor ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine have been synthesized and complexed with transition metals such as zinc(II) and copper(II). mdpi.com In these complexes, the pyrazole N-H groups remain, participating in hydrogen bonding that influences the final structure. mdpi.com

Table 1: Research on Pyrazole-Based Ligands in Coordination Chemistry

| Ligand Type | Metal Ion(s) | Application/Finding |

| Protic Pyrazoles | Ruthenium(II) | Metal-ligand cooperation in catalysis via proton-coupled electron transfer. nih.gov |

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zinc(II), Copper(II) | Formation of distorted trigonal pyramidal (Zn) and square pyramidal (Cu) complexes; N-H groups influence structure through hydrogen bonding. mdpi.com |

| 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Gold(I), Silver(I), Copper(I) | Formation of cyclic Au₃ and Au₄ clusters that can act as metalloligands for other metals, creating mixed-metal helicates and clusters. nih.gov |

| Pyrazole-acetamide derivatives | Cadmium(II), Copper(II), Iron(II) | Construction of mononuclear coordination complexes with demonstrated antibacterial activity. nih.gov |

Development of Metal-Organic Frameworks (MOFs) with Pyrazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tailor the organic linker is a key feature of MOF design, allowing for the creation of materials with specific properties for applications in gas separation, sensing, and heterogeneous catalysis. digitellinc.com Pyrazole-based ligands are attractive for MOF synthesis due to their rigidity, stability, and defined coordination angles. researchgate.net

The nitrogen atoms of the pyrazole ring coordinate with metal centers to build the framework. The functional groups on the pyrazole ring, such as the isopropyl group in 4-isopropyl-1H-pyrazole, project into the pores of the MOF, influencing its size, shape, and chemical environment. This can enhance thermodynamic stability and imbue the pores with cooperative functional groups for targeted applications. digitellinc.com For example, pyrazolate-based MOFs have been developed for the selective and efficient capture of formaldehyde (B43269) from indoor environments. researchgate.net Similarly, Hofmann-based MOFs incorporating a bis-pyrazole linker have been synthesized for various gas separation applications, where methylpyrazole moieties line the pore walls. rsc.org

Pyrazole-Based Catalysts for Organic Transformations

The amphiprotic character of pyrazoles makes them versatile platforms for designing ligands for homogeneous catalysis. nih.gov Metal complexes featuring pyrazole-based ligands have been investigated as catalysts for a wide array of organic transformations, including oxidation and polymerization reactions. nih.govarabjchem.orgrsc.org The ligand plays a crucial role in stabilizing the metal center and tuning its catalytic activity.

The catalytic properties of these complexes depend not only on the ligand's structure but also on the type of metal ion and its coordinated anions. arabjchem.orgbohrium.com For example, copper(II) complexes generated in situ with new pyrazolyl ligands have been shown to effectively catalyze the aerobic oxidation of catechol to o-quinone. arabjchem.orgbohrium.com In another study, using pyrazoles as ligands for titanium isopropoxide was found to greatly enhance its catalytic activity for the ring-opening polymerization of L-lactide, demonstrating a cooperative effect between the metal and the pyrazole ligand. rsc.org The electronic influence of substituents on the pyrazole ring, like the isopropyl group, can modulate the Lewis acidity of the metal center, thereby affecting catalytic performance.

Table 2: Examples of Pyrazole-Based Catalysis

| Catalyst System | Reaction Catalyzed | Key Finding |